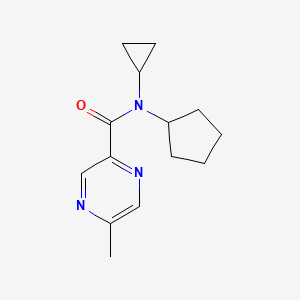![molecular formula C14H9BrF3NO2 B7547880 5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB or TFB-TBOA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Nilotinib (Wang Cong-zhan, 2009): This study details the synthesis process of Nilotinib, an antitumor agent. The process involves several steps, including the reaction of 5-bromo-3-(trifluoromethyl)phenylamine with other compounds.
Antimicrobial Activity of Salicylanilide Derivatives (Ienascu et al., 2019): This research explores the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. The compounds were tested against various bacterial and fungal strains, with certain derivatives showing significant antimicrobial activity.
Antifungal Activity of Novel Derivatives (Ienascu et al., 2018): The study focuses on the antifungal properties of new molecules derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide. The synthesized compounds were tested against various fungi, revealing notable antifungal activity for some derivatives.
Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives (Trost et al., 2004): This paper discusses the use of 5H-oxazol-4-ones as building blocks for synthesizing alpha-hydroxycarboxylic acid derivatives. The process includes a step involving N-acylation of benzamides with alpha-bromo acid halides.
Synthesis and Antipathogenic Activity of Thiourea Derivatives (Limban et al., 2011): This study synthesized and characterized acylthioureas, including 2-bromophenyl derivatives. The compounds were tested for their antimicrobial activity against bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties.
Synthesis of Atypical Antidopaminergic Agents (Högberg et al., 1990): This research synthesized benzamides, including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, and evaluated their antidopaminergic properties. The compounds showed potential as antipsychotic agents with a low tendency to induce extrapyramidal side effects.
Characterization of N-Allyl-Piperidyl Benzamide Derivatives (Cheng De-ju, 2014): The study involves the synthesis and characterization of novel benzamide derivatives, including reactions with 5-bromo-2-hydroxybenzaldehyde.
Synthesis and Characterization of Metal Complexes (Binzet et al., 2009): This paper describes the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes. The study provides insights into their structural and molecular characteristics.
Crystal Structures of Trifluoromethyl Benzamides (Suchetan et al., 2016): The research reports the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, providing valuable information about their molecular configurations.
Apoptosis Induction in Cancer Cell Lines (Imramovský et al., 2013): This study investigated substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activity in cancer cell lines. Some compounds showed significant potential in reducing proliferation and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-9-3-6-12(20)11(7-9)13(21)19-10-4-1-8(2-5-10)14(16,17)18/h1-7,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFHRYMOQJJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)

